Cinitapride hydrogen tartrate
Descripción general
Descripción
Cinitapride hydrogen tartrate is a substituted benzamide dopamine receptor antagonist . It is effective in the treatment of gastroesophageal reflux and a variety of gastrointestinal motility disorders . It acts as an agonist of the 5-HT1 and 5-HT4 receptors and as an antagonist of the 5-HT2 receptors .
Synthesis Analysis
The synthesis of Cinitapride hydrogen tartrate involves reacting 4-amino-2-ethoxy-5-nitrobenzoic acid with 4-amino-1-(3-cyclohexen-1-ylmethyl)piperidine in the presence of triethylamine and ethyl chloroformate . The resulting free base is then salified with L-(+)-tartaric acid to give the corresponding salt .Molecular Structure Analysis
The IUPAC name for Cinitapride hydrogen tartrate is 4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide . Its molecular formula is C25H36N4O10 and it has a molecular weight of 552.57 g/mol . The compound appears as a yellow-colored powder .Chemical Reactions Analysis
While specific chemical reactions involving Cinitapride hydrogen tartrate are not detailed in the search results, it is known that the compound is used in the formulation of immediate-release tablets . This process involves varying the composition of binder avicel PH 102 and superdisintegrant crospovidone .Physical And Chemical Properties Analysis
Cinitapride hydrogen tartrate is only slightly soluble in water (0.0141 mg/ml), basic (pka = 9.7), and extremely hydrophobic in nature . The salt form of cinitapride (hydrogen tartrate) is highly soluble .Aplicaciones Científicas De Investigación
Treatment of Gastrointestinal Disorders
- Application Summary: Cinitapride hydrogen tartrate is a prokinetic agent that is widely prescribed for the treatment of gastrointestinal disorders such as gastroesophageal reflux disease (GERD), non-ulcer dyspepsia, and delayed gastric emptying .
- Methods of Application: It is administered orally to patients suffering from the aforementioned conditions .
- Results or Outcomes: Several clinical trials have shown that cinitapride is superior to metoclopramide or domperidone for the treatment of gastrointestinal dysfunction, functional dyspepsia (FD), and GERD .
Formulation of Immediate Release Tablets
- Application Summary: Cinitapride hydrogen tartrate has been used in the formulation of immediate release (IR) tablets .
- Methods of Application: The tablets were developed and optimized using direct compression technology. The composition of binder avicel PH 102 and superdisintegrant crospovidone were varied to generate nine formulations .
- Results or Outcomes: The optimized formulations showed excellent drug release with least friability. The IR tablets showed a release pattern similar to the Weibull model with r^2 value of 0.978-0.998 .
Development of Fast Disintegrating Oral Thin Films
- Application Summary: Cinitapride hydrogen tartrate has been used in the development of fast disintegrating oral thin films .
- Methods of Application: The thin films were developed with an objective to achieve rapid disintegration, thereby improving the bioavailability of the drug .
- Results or Outcomes: The study aimed at improving the bioavailability of the drug, but the specific results or outcomes were not mentioned .
Simultaneous Estimation with Omeprazole
- Application Summary: Cinitapride hydrogen tartrate has been used in combination with Omeprazole for simultaneous estimation .
- Methods of Application: Spectrophotometric methods have been developed for simultaneous estimation of Omeprazole and Cinitapride in combined dosage forms .
- Results or Outcomes: The specific results or outcomes were not mentioned in the source .
Development of Oral Dissolving Formulation
- Application Summary: Cinitapride hydrogen tartrate has been used in the development of oral dissolving formulations .
- Methods of Application: The formulation was developed with an aim to achieve rapid disintegration in saliva and improve patient compliance .
- Results or Outcomes: The specific results or outcomes were not mentioned in the source .
Simultaneous Estimation with Omeprazole
- Application Summary: Cinitapride hydrogen tartrate has been used in combination with Omeprazole for simultaneous estimation .
- Methods of Application: Spectrophotometric methods have been developed for simultaneous estimation of Omeprazole and Cinitapride in combined dosage forms .
- Results or Outcomes: The specific results or outcomes were not mentioned in the source .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide;2,3-dihydroxybutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O4.C4H6O6/c1-2-29-20-13-18(22)19(25(27)28)12-17(20)21(26)23-16-8-10-24(11-9-16)14-15-6-4-3-5-7-15;5-1(3(7)8)2(6)4(9)10/h3-4,12-13,15-16H,2,5-11,14,22H2,1H3,(H,23,26);1-2,5-6H,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVANMRCHFMTSEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3CCC=CC3)[N+](=O)[O-])N.C(C(C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N4O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cinitapride hydrogen tartrate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.